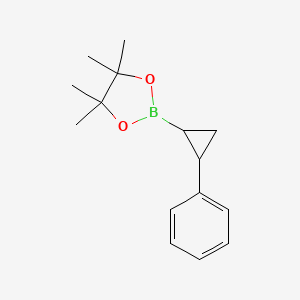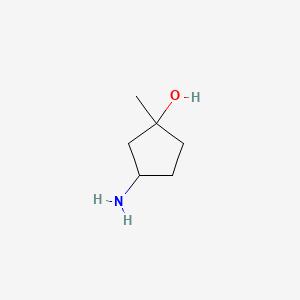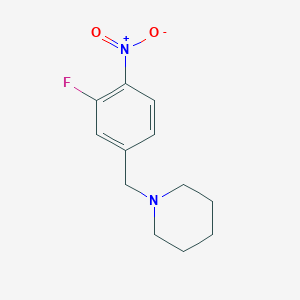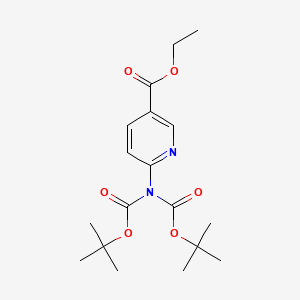
4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group. This compound is known for its high stability and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Iodination: One common method involves the direct iodination of 2-methyl-1-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions.
Diazotization and Iodination: Another method involves the diazotization of 2-methyl-1-(trifluoromethyl)aniline followed by iodination. This process involves the formation of a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production often employs the direct iodination method due to its simplicity and efficiency. The process is optimized to ensure high yields and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 4-Iodo-2-methyl-1-(trifluoromethyl)benzene undergoes various substitution reactions, particularly nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of a solvent like tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene primarily involves its reactivity in substitution and coupling reactions. The iodine atom, being a good leaving group, facilitates these reactions. In coupling reactions, the compound forms a complex with palladium catalysts, which then undergoes transmetalation and reductive elimination to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
- 1-Iodo-4-(trifluoromethyl)benzene
- 4-Chlorobenzotrifluoride
Uniqueness
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination imparts high reactivity and stability, making it particularly useful in various chemical syntheses. The trifluoromethyl group also enhances the compound’s lipophilicity, which can be advantageous in drug development.
Propriétés
IUPAC Name |
4-iodo-2-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIDIHOUJXGOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)



![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)




![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)


